molecular formula C12H15ClN2O B11926456 1-(4-Chlorobenzoyl)piperidin-3-amine

1-(4-Chlorobenzoyl)piperidin-3-amine

Cat. No.: B11926456
M. Wt: 238.71 g/mol
InChI Key: MKVTWSAOPPSXFS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperidin-3-amine is a chemical compound with the molecular formula C12H15ClN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorobenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)piperidin-3-amine typically involves the reaction of 4-chlorobenzoyl chloride with piperidin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzoyl)piperidin-3-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylbenzoyl)piperidin-3-amine: Contains a methyl group instead of chlorine.

    1-(4-Fluorobenzoyl)piperidin-3-amine: Contains a fluorine atom instead of chlorine.

Uniqueness

1-(4-Chlorobenzoyl)piperidin-3-amine is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2

InChI Key

MKVTWSAOPPSXFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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